Diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Overview
Description
Diethyl 5-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound featuring a pyrazole ring, a thiophene ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the propanoyl group. The thiophene ring is then synthesized and coupled with the pyrazole derivative. The final step involves esterification to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ester groups would produce carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The nitro group and the pyrazole ring are likely involved in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,4-thiophenedicarboxylate: Lacks the pyrazole and nitro groups, making it less bioactive.
3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the thiophene ring and ester groups, limiting its applications in materials science.
Propanoyl derivatives: Similar in structure but may have different functional groups, affecting their reactivity and applications.
Uniqueness
Diethyl 5-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential applications. The presence of both the pyrazole and thiophene rings, along with the nitro and ester groups, makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O7S/c1-7-29-18(25)13-9(3)15(19(26)30-8-2)31-17(13)20-16(24)12(6)22-11(5)14(23(27)28)10(4)21-22/h12H,7-8H2,1-6H3,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPRIHCFOJLFTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)N2C(=C(C(=N2)C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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